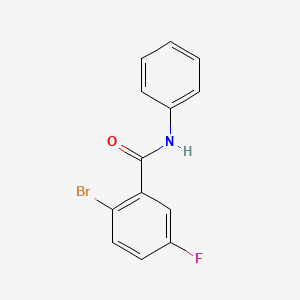

N-Phenyl 2-bromo-5-fluorobenzamide

描述

Overview of Halogenated Benzamide (B126) Scaffolds in Drug Discovery

Halogenated benzamide scaffolds are a cornerstone in modern drug discovery, with their unique properties making them attractive for medicinal chemists. The introduction of halogen atoms—most commonly fluorine, chlorine, bromine, and iodine—into a benzamide framework can profoundly influence the molecule's physicochemical and pharmacological properties. This includes modulating lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) profiles, as well as altering electronic properties that can enhance binding affinity and selectivity for biological targets.

The strategic placement of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction with protein targets that can contribute to the stability of the ligand-receptor complex. This has been a key strategy in the design of potent and selective inhibitors for various enzymes and receptors.

A notable example of a successful drug class based on a related scaffold is the substituted benzamides, which includes compounds that have shown efficacy in treating a range of central nervous system disorders. These compounds often target dopamine (B1211576) and serotonin (B10506) receptors, and their clinical utility underscores the therapeutic potential of the benzamide core.

Academic Significance of N-Phenyl 2-bromo-5-fluorobenzamide (B92496) as a Research Chemical Entity

N-Phenyl 2-bromo-5-fluorobenzamide is primarily recognized as a research chemical, a compound used by scientists for laboratory research purposes. sapphirebioscience.com Its significance in an academic context stems from its potential as a building block for the synthesis of more complex molecules with desired biological activities. The presence of both bromine and fluorine atoms offers distinct opportunities for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

While dedicated studies on the biological activity of this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights into its potential applications. For instance, a study on 2-bromo-5-nitro-N-phenylbenzamide, an analog of the title compound, revealed its potential as a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. nih.gov This suggests that this compound could be investigated for similar activity, with potential applications in oncology and metabolic diseases. nih.gov

The synthesis of this compound itself is not explicitly detailed in numerous publications, but methods for creating similar structures are well-established. A plausible synthetic route could involve the acylation of aniline (B41778) with 2-bromo-5-fluorobenzoyl chloride. The latter can be prepared from 2-bromo-5-fluorobenzoic acid. The synthesis of precursors such as 2-bromo-5-fluorobenzonitrile (B41413) has also been documented, providing alternative pathways for medicinal chemists. google.com

Research Trajectories for this compound and its Structural Analogues

The future research landscape for this compound and its analogs appears promising and multifaceted. Based on the known activities of related compounds and the versatility of the halogenated benzamide scaffold, several research trajectories can be envisioned.

One significant area of exploration lies in the development of novel therapeutics targeting a variety of receptors. A patent for substituted benzamides suggests their potential in treating depression, psychosis, Parkinson's disease, diabetes, anxiety, and attention deficit hyperactivity disorder (ADHD) through their interaction with trace amine-associated receptors (TAARs). google.com Given the structural similarities, this compound could serve as a lead compound for the design of new TAAR modulators.

Furthermore, the investigation of its potential as a PPARγ antagonist, inspired by studies on its nitro-analog, warrants further investigation. nih.gov This could lead to the development of new agents for cancer therapy. The bromine atom in the structure also opens up possibilities for radio-labeling, which could be utilized in the development of diagnostic imaging agents or for targeted radiotherapy. A study on a bromine-76-labeled analog highlights the feasibility of this approach. nih.gov

The exploration of SAR by systematically modifying the phenyl ring and the benzamide core could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. The differential reactivity of the bromine and fluorine atoms allows for selective chemical modifications, enabling the creation of a diverse library of analogs for biological screening.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCCPYHMYIDTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429338 | |

| Record name | N-Phenyl 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949443-48-5 | |

| Record name | N-Phenyl 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of N Phenyl 2 Bromo 5 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-Phenyl 2-bromo-5-fluorobenzamide (B92496), a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of N-Phenyl 2-bromo-5-fluorobenzamide would be expected to show distinct signals for the aromatic protons on both the phenyl and the 2-bromo-5-fluorophenyl rings, as well as a signal for the amide proton (N-H). The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide detailed information about the electronic environment and the relative positions of the protons. However, specific experimental data is not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the carbonyl carbon of the amide, the carbon atoms of the two aromatic rings, and the carbons bonded to bromine and fluorine would be expected at characteristic chemical shifts. This analysis is crucial for confirming the carbon framework of the molecule. No experimental ¹³C NMR data for this compound could be located.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. It would show a signal corresponding to the fluorine atom on the benzamide (B126) ring. The chemical shift and coupling to neighboring protons (H-F coupling) would confirm its position and electronic environment. This specific experimental data for this compound is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between atoms. COSY would reveal proton-proton couplings within the aromatic rings, while HSQC would correlate proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of all ¹H and ¹³C signals. Detailed 2D NMR studies for this compound have not been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group, C-N stretching, and vibrations corresponding to the substituted aromatic rings. While the synthesis of related benzamides has been reported with their IR data, specific data for this compound is not available. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (294.1 g/mol for C₁₃H₉BrFNO). scbt.comsapphirebioscience.com The isotopic pattern of the molecular ion peak, due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br), would be a key identifier. Analysis of the fragmentation pattern would help to confirm the structure of the molecule. Specific mass spectrometry data and fragmentation analysis for this compound are not available in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, this method would reveal information about the π-electron system and the influence of the bromo, fluoro, and phenyl substituents on the benzamide chromophore. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

A hypothetical UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, would be expected to exhibit characteristic absorption bands. These bands would likely correspond to π → π* transitions of the aromatic rings and n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen and the nitrogen atom of the amide group. The precise wavelengths (λmax) and molar absorptivities (ε) of these bands would provide insight into the conjugation and electronic environment of the molecule.

Hypothetical UV-Vis Spectral Data

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 200-300 | High-intensity bands arising from the phenyl and substituted benzoyl rings. |

| n → π | 300-350 | Lower intensity band, often a shoulder, from the carbonyl group. |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

To determine the definitive three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation.

Anticipated Crystallographic Parameters

| Parameter | Information Yielded |

| Crystal System | The basic symmetry of the unit cell. |

| Space Group | The symmetry operations that define the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit in the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of covalent bonds and angles between them. |

| Torsion Angles | Information on the conformation of the molecule, such as the twist between the aromatic rings. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with a molecular formula of C13H9BrFNO, this analysis would experimentally verify the elemental composition. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared against the theoretically calculated values to confirm the compound's empirical formula and purity.

Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 53.09 | To be determined |

| Hydrogen (H) | 3.08 | To be determined |

| Nitrogen (N) | 4.76 | To be determined |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to infrared (IR) spectroscopy by probing the vibrational modes of a molecule that result in a change in polarizability. A Raman spectrum of this compound would be particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.

Key expected features in the Raman spectrum would include the C=C stretching vibrations of the aromatic rings, the C-Br stretching vibration, and the C-F stretching vibration. The amide group would also exhibit characteristic Raman bands. Analyzing these vibrational frequencies would aid in the structural elucidation of the molecule.

Expected Raman Shifts

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| C=O Stretch | 1640-1680 |

| Aromatic C=C Stretch | 1580-1620 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1100-1200 |

| C-Br Stretch | 500-650 |

Thermal Analysis (e.g., Thermogravimetric Analysis for thermal stability)

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a material. By monitoring the change in mass of a sample as a function of temperature, TGA can determine the decomposition temperature of this compound. A TGA thermogram would show a stable baseline at lower temperatures, followed by a significant drop in mass as the compound decomposes upon heating. The onset temperature of this mass loss is a key indicator of its thermal stability. The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to examine combustion.

Hypothetical TGA Data

| Parameter | Description |

| Onset of Decomposition (T_onset) | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate | The temperature at which the rate of mass loss is highest. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. |

Structure Activity Relationship Sar Studies of N Phenyl 2 Bromo 5 Fluorobenzamide and Its Derivatives

Elucidation of Pharmacophoric Features of Halogenated N-Phenylbenzamides

The fundamental structure of N-phenylbenzamides serves as a versatile scaffold in medicinal chemistry, with halogenation playing a pivotal role in modulating its biological activity. A five-point pharmacophore model for aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors has been proposed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor arranged with specific geometries. nih.gov This model underscores the importance of the spatial arrangement of key functional groups for effective target engagement.

Studies on N-phenylbenzamides as antimicrobial agents have further refined our understanding of their pharmacophoric features. For activity against Gram-positive bacteria, an electropositive group around the 'X' benzene (B151609) ring (the phenyl ring of the benzamide moiety) and an electronegative group around the carbonyl oxygen are desirable. researchgate.netnih.gov This suggests that electrostatic interactions are dominant for this type of activity. researchgate.netnih.gov Conversely, for activity against Gram-negative bacteria, a hydrophobic group at the meta-position of the 'X' ring, a bulky group at the ortho-position, and a small group at the para-position are favorable, indicating the significance of hydrophobic and steric interactions. researchgate.netnih.gov

Influence of Halogen Substituents (Bromine, Fluorine) on Biological Activity and Selectivity

Halogen substituents, such as bromine and fluorine, are crucial in fine-tuning the biological activity and selectivity of N-phenylbenzamide derivatives. The position of the halogen atom on the benzene ring can induce significant changes in the molecule's properties and its interactions with biological targets.

In a series of N-phenylbenzamide derivatives synthesized as potential anti-enterovirus 71 (EV71) agents, the presence of a bromine atom on the N-phenyl ring was found to be beneficial. Specifically, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide exhibited potent activity against various EV71 strains. mdpi.com Similarly, in a study of imidazole-based N-phenylbenzamide derivatives with anticancer properties, a derivative with a para-substituted fluorine group on the N-phenyl ring displayed the highest activity in the series. nih.gov However, moving to less electronegative halogens like chlorine and bromine resulted in decreased activity. nih.gov

The influence of halogen substituents is also evident in their antimicrobial properties. For instance, N-(4-bromo-phenyl)-5-chloro-2-hydroxy-benzamide showed significant activity against Staphylococcus aureus. mdpi.com The structure-activity relationships highlighted the importance of substitution at the para-position of the carboxamide moiety. mdpi.com In another study, 2-chloro-substituted N-phenyl-2-hydroxybenzamide derivatives were active against Gram-positive bacteria, whereas their 4-chloro counterparts were not, indicating the critical role of the substituent's position. mdpi.com

Furthermore, quantum calculations on iodobenzene (B50100) with ammonia (B1221849) have shown that electron-withdrawing substituents, including halogens, on the phenyl ring strengthen the halogen bond. nih.gov This effect is generally most pronounced with ortho substitution, followed by meta and then para. nih.gov This modulation of non-covalent interactions can directly impact ligand-receptor binding.

Role of N-Substitution on Biological Target Interaction and Ligand Efficiency

The nature of the substituent on the nitrogen atom of the benzamide is a key determinant of biological activity and ligand efficiency. Modifications at this position can influence the molecule's conformation, binding affinity, and selectivity for its biological target.

In the context of antiprotozoal agents targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites, N-phenylbenzamide derivatives with bis(2-aminoimidazoline) and bis(2-aminobenzimidazole) moieties have shown significant activity. nih.govacs.orgnih.govresearchgate.net These bulky, cationic groups are crucial for binding to the minor groove of AT-rich DNA. nih.govacs.orgnih.gov The specific nature of these N-substituents dictates the binding mode, with some derivatives acting as pure minor groove binders while others also exhibit intercalation. nih.govnih.gov

For anticancer applications, N-phenylbenzamide derivatives designed as kinase inhibitors, such as imatinib (B729) and nilotinib, feature specific heterocyclic systems attached to the N-phenyl ring. nih.gov The design of new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents has underscored the importance of the heterocyclic substituent in achieving potent activity. nih.gov

Impact of Substituents on the Benzamide Phenyl Ring on Pharmacological Profile

In the development of antischistosomal N-phenylbenzamides, electron-withdrawing groups such as trifluoromethyl (CF3) and nitro (NO2) on the benzamide phenyl ring were found to be beneficial for improving in vitro potency. nih.gov This suggests that reducing the electron density of the benzamide ring can enhance activity against Schistosoma mansoni.

For antimicrobial N-phenylbenzamides, QSAR studies have indicated that for activity against Gram-positive bacteria, an electropositive group on the benzamide phenyl ring is desirable. researchgate.netnih.gov In contrast, for activity against Gram-negative bacteria, a hydrophobic group at the meta position and a bulky group at the ortho position of this ring are preferred. researchgate.netnih.gov

Conformational Analysis and Flexibility in Relation to Biological Activity

The three-dimensional conformation and flexibility of N-phenylbenzamide derivatives are critical for their biological activity. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of its biological target is a key determinant of its potency.

The planarity of the peptide bond (C-C(O)-N-C) in N-phenylbenzamide isomers is a significant factor. In ortho- and meta-fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide, the planarity of this bond confers high stability. researchgate.net However, in the para-isomer, a stereochemical gate opens, leading to the activation of intermolecular hydrogen bonds, which defines its supramolecular properties. researchgate.net

In N-methylated lipopeptides, the introduction of N-methyl groups significantly alters the peptide's conformation by creating tertiary amides that can exist in both cis and trans isomeric forms. mdpi.com This conformational flexibility can be advantageous for biological activity. For instance, the greater conformational dynamics of N-methyl analogs compared to their more rigid counterparts appear to be important for their activity in resistant Leishmania strains. mdpi.com The study of these analogs suggests the relevance of an extended conformer around the central residues and conformational mobility at the extremities of the active peptides. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new derivatives and guiding the design of more potent molecules.

For N-phenylbenzamides, various QSAR models have been developed to understand their antimicrobial and anticancer activities. A Density Functional Theory (DFT)-based QSAR study on N-phenylbenzamides as antimicrobial agents revealed that molecular weight and total energy are significant contributors to activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The models also highlighted the importance of the electrophilicity index for anti-Gram-positive activity and molar refractivity and logP for anti-Gram-negative activity. researchgate.netnih.gov

In another study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, a 3D-QSAR model was developed based on a five-point pharmacophore. nih.gov This model, which had excellent correlation and predictive power, suggested that hydrophobic character and hydrogen bond donating groups positively contribute to HDAC inhibition, while electron-withdrawing groups have a negative influence. nih.gov

QSAR models have also been successfully applied to other classes of benzamide derivatives. For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents against a human lung cancer cell line resulted in a robust equation that can be used to design more potent compounds. unair.ac.idjppres.comresearchgate.net Similarly, a non-linear QSAR model using Gene Expression Programming (GEP) was developed for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, demonstrating superior predictive power compared to linear models. nih.gov

Computational Chemistry and Molecular Modeling of N Phenyl 2 Bromo 5 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of N-Phenyl 2-bromo-5-fluorobenzamide (B92496) at the atomic level.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com For N-Phenyl 2-bromo-5-fluorobenzamide, the HOMO is likely distributed over the electron-rich phenyl rings, while the LUMO may be localized on the benzamide (B126) core, influenced by the electron-withdrawing halogen atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These descriptors are invaluable for comparing the reactivity of different compounds.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. irjweb.commdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. irjweb.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ) | A measure of the energy stabilization when the system acquires an additional electronic charge. |

This table provides a general framework for understanding global reactivity descriptors. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netresearchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. In an MEP map, different colors represent varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), which are attractive to nucleophiles. researchgate.net For this compound, the MEP map would likely show negative potential around the electronegative oxygen and fluorine atoms, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, marking it as a potential site for nucleophilic attack.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the binding pose of this compound within the active site of a receptor. These predictions are crucial for understanding the structural basis of its potential biological activity. The simulations can identify key intermolecular interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonding: The amide group (-CONH-) in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming strong interactions with amino acid residues in a protein's active site. scialert.netresearchgate.net

π-π Stacking: The two phenyl rings in the molecule can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the receptor.

A primary goal of molecular docking is to estimate the binding affinity of a ligand to its target, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). scialert.netnih.gov A lower binding energy generally indicates a more stable ligand-receptor complex and, consequently, a higher binding affinity. scialert.netacs.org By comparing the binding affinities of a series of compounds, researchers can prioritize those with the most promising inhibitory potential. nih.govnih.gov

Furthermore, the predicted binding mode from docking studies can elucidate the potential mechanism of inhibition. For instance, if this compound is predicted to bind in the active site of an enzyme in a way that blocks the access of the natural substrate, it would be classified as a competitive inhibitor. The insights gained from these estimations are instrumental in the rational design of more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Events

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility, stability, and interactions with biological targets.

While specific MD simulation studies on this compound are not detailed in the reviewed literature, the methodology is fundamental in modern drug design. Such simulations can elucidate the range of shapes (conformations) the molecule can adopt. The presence of rotatable bonds, such as the amide linkage and the bond connecting the phenyl rings, allows for significant conformational freedom. Understanding the balance between different conformations is crucial, as it can be influenced by the molecule's environment and is often a key determinant of its biological activity. nih.gov

When bound to a therapeutic target, such as a protein receptor or enzyme, MD simulations can reveal the dynamics of the binding event. They can model how the ligand (this compound) adjusts its conformation to fit into the binding pocket and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. By simulating the system over nanoseconds or even microseconds, researchers can observe the stability of these interactions and predict the binding affinity. Coarse-grain approaches, which simplify the representation of the molecule by grouping several atoms into single units, can significantly speed up these calculations, allowing for the simulation of larger systems and longer timescales. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Drug-Likeness Assessment

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the computational assessment of a compound's potential pharmacokinetic and safety profile. While specific experimental ADMET data for this compound is not available, analysis of structurally related compounds provides valuable predictive insights.

Studies on similar halogenated benzamide and phenyl derivatives utilize various computational models to predict their viability as drug candidates. nih.govdergipark.org.tr For instance, research on the related compound 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) involved a comprehensive in silico analysis of its drug-likeness properties. nih.govnih.gov These analyses employ a battery of filtering rules and predictive models.

Drug-Likeness and Bioavailability Evaluation: Drug-likeness is assessed using a set of rules that evaluate a molecule's physicochemical properties to determine if it is likely to be an orally active drug. These include:

Lipinski's Rule of Five: A widely used rule of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Ghose, Veber, Egan, and Muegge filters: Additional filters that provide a more nuanced assessment of druglikeness based on different sets of physicochemical parameters. nih.gov

BOILED-Egg Model: This model predicts a molecule's passive gastrointestinal absorption (HIA) and brain penetration by plotting its lipophilicity (WLOGP) against its polarity (TPSA). nih.gov It offers a simple visual guide to a compound's likely bioavailability.

A study on Methyl 4-bromo-2-fluorobenzoate (MBF), another related molecule, predicted good human intestinal absorption (HIA) based on its computed properties. dergipark.org.tr

Table 1: In Silico ADMET and Physicochemical Predictions for Related Compounds

| Property | Predicted Value for CY3 nih.gov | Predicted Value for MBF dergipark.org.tr | Significance |

| Human Intestinal Absorption (HIA) | High | 96.91% | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability (nm/s) | Not Specified | 21.803 | An in vitro model for predicting human drug absorption. |

| Blood-Brain Barrier (BBB) Permeant | No | Not Specified | Indicates whether the compound is likely to cross the BBB and affect the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Yes | Not Specified | P-gp is an efflux pump; being a substrate can limit drug distribution and concentration. |

| CYP1A2 Inhibitor | Yes | Not Specified | Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme. |

| CYP2C19 Inhibitor | Yes | Not Specified | Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme. |

| CYP2C9 Inhibitor | No | Not Specified | Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme. |

| CYP2D6 Inhibitor | Yes | Not Specified | Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme. |

| CYP3A4 Inhibitor | Yes | Not Specified | Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme. |

| Log Kp (skin permeation) | -6.21 cm/s | Not Specified | Predicts the rate of absorption through the skin. |

Table 2: Drug-Likeness Profile for a Related Compound (CY3)

| Filter Rule | Conformance | Details |

| Lipinski | Yes (0 violations) | Passes the standard rule of five for oral bioavailability. nih.gov |

| Ghose | Yes (0 violations) | Conforms to criteria based on molecular weight, molar refractivity, and atom count. nih.gov |

| Veber | Yes (0 violations) | Meets criteria related to rotatable bonds and polar surface area, suggesting good oral bioavailability. nih.gov |

| Egan | Yes (0 violations) | Passes filter based on lipophilicity (LogP) and polar surface area. nih.gov |

| Muegge | Yes (0 violations) | Conforms to another set of structural criteria for drug-likeness. nih.gov |

| Bioavailability Score | 0.55 | A score indicating a reasonable probability of having good oral bioavailability. nih.gov |

These predictive models suggest that scaffolds related to this compound can possess favorable drug-like properties. However, they also highlight potential liabilities, such as interactions with metabolic enzymes (CYP family), which would need to be investigated experimentally. nih.gov

Virtual Screening and De Novo Design Methodologies for Related Scaffolds

The core structure of this compound can serve as a starting point for discovering new bioactive molecules through virtual screening and de novo design.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as an active compound (a "hit"), its scaffold could be used as a query in a scaffold-focused virtual screen. nih.gov This involves:

Scaffold Definition: The core structure (e.g., the benzamide core) is defined. nih.gov

Similarity Searching: The query scaffold is compared to a library of scaffolds from millions of virtual compounds using 2D (topological) or 3D (shape-based) similarity metrics. nih.gov

Compound Selection: Compounds containing the top-ranked, most similar scaffolds are selected for further investigation. nih.gov

This "scaffold hopping" approach aims to find compounds with different core structures but similar biological activity, which can be advantageous for improving properties like potency or pharmacokinetics, or for navigating around existing patents. nih.gov

De Novo Design: De novo design methodologies aim to create entirely new molecules with desired properties. nih.gov Instead of searching existing libraries, these methods build novel compounds atom-by-atom or fragment-by-fragment, often within the constraints of a target's binding site.

Modern approaches leverage artificial intelligence and deep learning. nih.govarxiv.org For a scaffold like this compound, a de novo design strategy could involve:

Scaffold-Based Generation: Using the benzamide core as a fixed starting point, algorithms can explore different chemical substitutions on the phenyl rings to optimize binding and other properties. nih.gov Deep learning models can learn the chemical "rules" for adding atoms and bonds to a given scaffold. nih.gov

Structure-Based Generation: If the 3D structure of the biological target is known, molecules can be "grown" within the binding pocket to maximize favorable interactions. Reinforcement learning frameworks can be used to optimize multiple objectives simultaneously, such as binding affinity, synthetic accessibility, and potency. arxiv.org

These advanced computational strategies provide powerful avenues for lead optimization and the discovery of novel drug candidates based on the this compound framework. arxiv.org

Pharmacokinetic and Pharmacodynamic Pk/pd Considerations for N Phenyl 2 Bromo 5 Fluorobenzamide Analogues

In Vitro Metabolic Stability Studies (e.g., microsomal stability, plasma/blood stability)

The metabolic stability of a drug candidate is a crucial determinant of its in vivo half-life and oral bioavailability. In vitro assays are routinely employed in early drug discovery to predict the metabolic fate of new chemical entities.

Microsomal Stability:

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), are a standard tool for assessing metabolic stability. creative-bioarray.com The stability of a compound is typically evaluated by incubating it with liver microsomes (from human, rat, mouse, or other species) and a necessary cofactor like NADPH, and then monitoring the disappearance of the parent compound over time. creative-bioarray.comnih.gov

For instance, a study on a series of N-phenylbenzamide analogues, which share a core scaffold with the subject of this article, investigated their metabolic liability. These analogues demonstrated metabolic instability in the presence of mouse liver microsomes and NADPH, indicating that they are likely substrates for oxidative metabolism by CYP enzymes. nih.gov The replacement of a phenyl ring with a pyridyl or pyrimidyl group in some aromatic compounds has been shown to increase metabolic stability by reducing susceptibility to oxidative metabolism. nih.gov

The general procedure for a microsomal stability assay involves:

Preparation of test compounds, liver microsome solutions, and NADPH.

Mixing the compound with microsomes and incubating at 37°C, followed by the addition of NADPH to initiate the reaction.

Stopping the reaction at various time points (e.g., 0, 15, 30, 60 minutes).

Analyzing the remaining parent compound concentration, often by HPLC-MS/MS.

Calculating key parameters like half-life (t½) and intrinsic clearance. creative-bioarray.com

| Compound Class | In Vitro System | Key Finding | Reference |

|---|---|---|---|

| N-Phenylbenzamides | Mouse Liver Microsomes + NADPH | Metabolic liability was apparent after 1 hour of exposure. | nih.gov |

| Arylpiperazine Derivatives | Human Liver Microsomes + NADPH | Metabolic stability was quantified by LC-MS to establish structure-metabolism relationships. | nih.gov |

| General Aromatic Compounds | Not specified | Replacement of a phenyl ring with a pyridyl group can increase metabolic stability. | nih.gov |

Plasma/Blood Stability:

In addition to metabolism in the liver, drug candidates can also be degraded by enzymes present in plasma or blood. Amide-containing compounds, such as N-Phenyl 2-bromo-5-fluorobenzamide (B92496) analogues, can be susceptible to hydrolysis by plasma esterases, amidases, or proteases. enamine.net Therefore, assessing plasma stability is an important step in characterizing the pharmacokinetic profile of these compounds.

A typical plasma stability assay involves incubating the test compound in plasma from different species (e.g., human, rat, mouse) at 37°C and monitoring its concentration over time. enamine.net A study on N-phenylbenzamide analogues found that they exhibited moderate stability in plasma. nih.gov The half-life of a typical biological amide has been estimated to be around 7 years, highlighting their general stability, which is crucial for their function in biological systems like proteins. youtube.com

Preliminary Bioavailability Assessments in Preclinical Models

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key parameter for orally delivered medicines. Preclinical animal models, such as rats and dogs, are commonly used to obtain initial estimates of a compound's bioavailability. nih.govmedwinpublishers.com

For benzamide (B126) derivatives, achieving adequate oral bioavailability can be a challenge. In a study focused on 4-substituted benzamides as I(Ks) blockers, medicinal chemistry efforts led to the identification of a compound (24A) with an oral bioavailability of 23% in rats. nih.gov Another approach to enhance bioavailability is the use of a prodrug strategy. For example, an amide prodrug of the anticancer agent gemcitabine (B846) was developed to improve its oral absorption and protect it from first-pass metabolism. mdpi.comresearchgate.net

The selection of the animal model is critical, as interspecies differences in drug metabolism and absorption can significantly impact bioavailability outcomes. medwinpublishers.com For instance, the bioavailability of a solution versus a suspension formulation in dogs was found to align well with a Biopharmaceutical Classification System (BCS)-like classification, while the results in rats were less clear. nih.gov

| Compound Class/Drug | Preclinical Model | Key Finding | Reference |

|---|---|---|---|

| 4-Substituted Benzamides (Compound 24A) | Rat | Achieved 23% oral bioavailability. | nih.gov |

| Gemcitabine (Amide Prodrug) | Mouse | Prodrug strategy employed to improve oral bioavailability by blocking first-pass metabolism. | mdpi.comresearchgate.net |

| General - 89 compounds | Rat and Dog | Bioavailability in dogs aligned better with BCS-like classification than in rats. | nih.gov |

Blood-Brain Barrier (BBB) Permeability Studies (if relevant to therapeutic area)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Small molecules primarily cross the BBB via passive diffusion, a process governed by physicochemical properties such as molecular weight, lipophilicity, polar surface area, and hydrogen bonding capacity. nih.gov

In the context of benzamide derivatives, a study on benzamide-based histone deacetylase (HDAC) inhibitors sought to optimize their BBB penetration for potential use in treating brain diseases. The researchers found that incorporating a basic benzylic amine was a key structural feature that conferred BBB permeability. nih.gov Several of their carbon-11 (B1219553) labeled aminomethyl benzamide derivatives demonstrated high BBB penetration in baboons, with brain uptake values of approximately 0.015% of the injected dose per cubic centimeter (%ID/cc). nih.gov

The ideal range of lipophilicity (measured as logP) for BBB permeability is generally considered to be between 1.5 and 2.5. nih.gov Compounds with a molecular weight under 400-500 Da are more likely to cross the BBB via free diffusion. nih.gov

Tissue Distribution Analysis and Target Site Accumulation

Understanding how a drug distributes throughout the body and whether it accumulates at its intended site of action is crucial for both efficacy and safety. Tissue distribution studies are typically conducted in preclinical animal models, where the concentration of the drug is measured in various tissues at different time points after administration.

A study investigating the unbound tissue-to-plasma partition coefficients (Kpuu) in rats for 56 structurally diverse compounds provided valuable insights into tissue distribution. nih.gov The study included adipose, brain, heart, liver, and skeletal muscle. The median Kpuu values indicated that the liver was the most enriched tissue, while the brain was the most restricted. nih.gov The chemotype of a compound was shown to influence its selective tissue distribution, suggesting that rational drug design can be used to target or avoid certain tissues. nih.gov

For compounds intended for CNS applications, brain tissue distribution is of particular interest. In a study of benzimidazole (B57391) acetamide (B32628) derivatives, histological analysis was performed on the cortex and hippocampus of rat brains to observe the effects of the compounds. nih.gov This type of analysis, while not a quantitative measure of drug concentration, can provide evidence of target engagement and downstream effects in specific brain regions.

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Optimized N-Phenyl 2-bromo-5-fluorobenzamide (B92496) Analogues

The principles of rational drug design and medicinal chemistry offer a clear path forward for optimizing the N-phenyl 2-bromo-5-fluorobenzamide core. Future efforts should focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

One promising approach involves the application of structure-activity relationship (SAR) studies. By synthesizing a library of analogues with varied substituents on both the phenyl rings, researchers can elucidate the key structural features required for biological activity. For instance, studies on other N-phenylbenzamide derivatives have shown that the nature and position of substituents on the aniline (B41778) ring are critical for their anticancer activity. nih.gov A one-pot, three-component reaction strategy has been effectively utilized to generate a series of N-phenylbenzamide derivatives, demonstrating an efficient method for creating a diverse library for screening. nih.gov

Furthermore, computational methods such as molecular docking and 3D modeling can guide the design of new analogues with improved binding affinity to specific biological targets. patsnap.com Techniques like structural simplification, which involves reducing the complexity of a lead compound to its core pharmacophore, can also be employed to create derivatives with better synthetic accessibility and potentially improved safety profiles. nih.gov

A key strategy in lead optimization is to enhance the efficacy and selectivity of the compound. This can be achieved by modifying the chemical structure to improve its interaction with the biological target while minimizing off-target effects. patsnap.com For example, the synthesis of imidazole-based N-phenylbenzamide derivatives has yielded compounds with significant cytotoxic activity against cancer cell lines. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action

A crucial area of future research is the identification and validation of the biological targets and mechanisms of action for this compound and its derivatives. The diverse activities reported for analogous compounds suggest that this chemical scaffold may interact with multiple cellular pathways.

For example, certain N-2-(phenylamino) benzamide (B126) derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), making them promising candidates for the treatment of gastrointestinal cancers by targeting both inflammation and tumor progression. nih.gov Other N-phenylbenzamide derivatives have shown potent antiviral activity, specifically against enterovirus 71 (EV71) and Coxsackievirus A9, by acting as capsid-binding inhibitors. nih.govnih.gov

Additionally, research into bis(2-aminoimidazolines), a class of N-phenylbenzamide derivatives, has revealed that they act as DNA minor groove binders, particularly targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites. acs.org This suggests a potential application in treating neglected tropical diseases like African trypanosomiasis and leishmaniasis. The exploration of these and other potential targets, such as protein kinases and histone deacetylases, will be vital for understanding the full therapeutic potential of this compound class. nih.govnih.gov

Development of Radiolabeled Analogues for Imaging and Tracing

The development of radiolabeled analogues of this compound could provide invaluable tools for non-invasive imaging and pharmacokinetic studies. A pertinent example is the successful synthesis and evaluation of a bromine-76-labeled analogue of a similar compound, 2-bromo-5-nitro-N-phenylbenzamide, as a potential antagonist for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

This radiolabeled tracer demonstrated the feasibility of using bromine isotopes for in vivo studies. nih.gov Although the in vivo stability of this particular analogue was limited, it provided a proof-of-concept for delivering the compound to a tumor. nih.gov Future work should focus on developing radiolabeled versions of more stable and potent this compound analogues. These radiotracers could be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize the distribution of the drug in the body, assess target engagement, and guide dose selection in preclinical and clinical studies.

Advanced Preclinical Development of Lead Compounds

Once optimized lead compounds with promising biological activity and favorable pharmacokinetic profiles are identified, they must undergo rigorous preclinical development. This phase is critical for assessing the safety and efficacy of a potential drug candidate before it can be tested in humans.

Key preclinical activities include:

In vivo efficacy studies: Testing the lead compounds in relevant animal models of disease to confirm their therapeutic effect. For example, in vivo studies with an optimized N-2-(phenylamino) benzamide derivative demonstrated its ability to decrease tumor growth in a mouse model of colon cancer. nih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compounds to understand how the body affects the drug and how the drug affects the body over time. patsnap.com

Toxicity studies: Evaluating the potential for adverse effects through a range of in vitro and in vivo toxicology assays.

Potential for Synergistic Effects in Combination Therapies

The exploration of this compound analogues in combination with existing therapeutic agents represents a highly promising avenue for future research. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to improved treatment outcomes, reduced dosages, and the potential to overcome drug resistance. mdpi.com

For instance, in cancer therapy, combining a novel agent with conventional chemotherapeutics or targeted therapies could enhance cytotoxicity and induce apoptosis in cancer cells. mdpi.com The dual inhibition of COX-2 and Topo I by some N-phenylbenzamide derivatives already points to a built-in synergistic potential. nih.gov

Future studies should systematically screen for synergistic combinations of this compound analogues with a panel of standard-of-care drugs in relevant disease models. For example, combining these compounds with other anticancer agents could be explored in various cancer cell lines. chemistryviews.org The use of antibiotics in combination with cancer therapies is also an emerging area of research, with some antibiotics showing synergistic effects with chemotherapy and targeted therapy. mdpi.com

常见问题

Q. What are the optimal synthetic routes for N-Phenyl 2-bromo-5-fluorobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated benzamides like this compound typically involves acyl chloride intermediates. Key methods include:

- Thionyl Chloride (SOCl₂) Route : Reacting 2-bromo-5-fluorobenzoic acid with SOCl₂ in solvents like benzene or dichloromethane (DCM) under reflux (4–12 hours). Catalysts such as N-methylacetamide or DMF improve efficiency by activating the carbonyl group .

- Oxalyl Chloride Route : Using oxalyl chloride in DCM at 50°C, which generates acyl chlorides with fewer side reactions compared to SOCl₂ .

Q. Critical Factors :

- Temperature : Lower temperatures (0–20°C) reduce decomposition but prolong reaction time.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via water washing.

Table 1 : Comparison of Synthetic Methods

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ + DMF | DCM | 50°C | 12 | 85–90 |

| Oxalyl Chloride | DCM | 50°C | 6 | 78–82 |

| SOCl₂ + Benzene | Benzene | Reflux | 4 | 70–75 |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR is critical for confirming substitution patterns. For example, the fluorine atom at C5 causes distinct splitting in aromatic proton signals, while bromine at C2 deshields adjacent carbons .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances .

Q. Best Practices :

- For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to resolve coupling interactions.

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies between experimental and calculated values may indicate conformational flexibility or crystal packing effects .

- Molecular Dynamics (MD) Simulations : Analyze potential energy surfaces to identify stable conformers that match experimental crystallographic data .

Case Study : A 2024 study used DFT to reconcile discrepancies in carbonyl stretching frequencies (IR) and X-ray bond lengths for similar benzamides, attributing variances to intermolecular hydrogen bonding .

Q. What structure-activity relationship (SAR) trends are observed for N-phenyl benzamide derivatives in biological assays?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -F) enhance metabolic stability and receptor binding. For example, fluorination at C5 improves lipophilicity and bioavailability .

- Backbone Modifications : Replacing the phenyl ring with pyridyl or thiophene groups alters π-π stacking interactions. In a 2021 study, N-phenyl benzamides showed higher ERα affinity than N-benzyl analogs due to reduced steric hindrance .

Table 2 : SAR of Benzamide Derivatives (IC₅₀ Values)

| Derivative | Target | IC₅₀ (µM) | Key Feature |

|---|---|---|---|

| N-Phenyl (Br, F) | EGFR | 0.25 | Halogens enhance binding |

| N-Benzyl (Br, F) | VEGFR-2 | 1.8 | Reduced affinity |

| N-Phenyl (NO₂) | HIV Integrase | 4.7 | Nitro group lowers potency |

Q. How can molecular docking guide the design of N-phenyl benzamide-based inhibitors?

Methodological Answer:

- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., EGFR, VEGFR-2) where bromine/fluorine substituents can occupy halogen-bonding sites .

- Docking Workflow :

Example : A 2024 study achieved a ΔG of -8.8 kcal/mol for a pyrazoline-benzamide hybrid docked into EGFR, correlating with its IC₅₀ of 9.09 µg/ml in 4T1 cells .

Q. What experimental strategies mitigate instability of benzamide derivatives under physiological conditions?

Methodological Answer:

- Conjugation Stabilization : N-aryl maleimides (e.g., N-phenyl maleimide) form thioether bonds with cysteine residues, preventing hydrolysis. This method increased ADC (antibody-drug conjugate) half-life from 24 to 72 hours in serum .

- Formulation : Encapsulate the compound in PEGylated liposomes to reduce oxidative degradation. A 2023 study reported 95% stability after 4 weeks at 4°C using this approach .

Q. How should researchers address conflicting data in biological activity assays?

Methodological Answer:

- Controlled Replicates : Perform triplicate assays with standardized cell lines (e.g., WiDr for colorectal cancer) to minimize batch variability .

- Mechanistic Studies : Use siRNA knockdowns to confirm target specificity. For instance, silencing EGFR in HeLa cells reduced compound efficacy by 80%, validating target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。